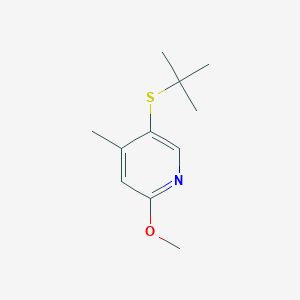
2-Fluoro-3-iodo-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-6-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by fluorine, iodine, and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-6-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Methoxylation: The methoxy group at the 6-position can be introduced via nucleophilic substitution using sodium methoxide (NaOMe) in methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-6-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine and methoxy groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions to form carbon-carbon bonds.
Nucleophilic Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
2-Fluoro-3-iodo-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine: Lacks the iodine atom at the 3-position, resulting in different reactivity and applications.
3-Iodo-6-methoxypyridine:
Uniqueness
2-Fluoro-3-iodo-6-methoxypyridine is unique due to the combination of fluorine, iodine, and methoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in various fields .
Properties
CAS No. |
1227177-92-5 |
|---|---|
Molecular Formula |
C6H5FINO |
Molecular Weight |
253.01 g/mol |
IUPAC Name |
2-fluoro-3-iodo-6-methoxypyridine |
InChI |
InChI=1S/C6H5FINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 |
InChI Key |
WGLUCEAKXSVMJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)








